3-(benzylthio)-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
MIND4-19 is a potent inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that are involved in cellular regulation. This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Huntington’s disease . MIND4-19 has a molecular formula of C22H19N3OS and a molecular weight of 373.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIND4-19 involves several steps, starting with the preparation of the core structure, which is a thiazole-containing compound. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: This involves the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Substitution Reactions: The thiazole ring is then subjected to various substitution reactions to introduce the phenyl and phenoxymethyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of MIND4-19 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MIND4-19 undergoes several types of chemical reactions, including:
Oxidation: MIND4-19 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: MIND4-19 can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxymethyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
MIND4-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of Sirtuin 2 and its effects on cellular processes.
Biology: Employed in research to understand the role of Sirtuin 2 in cellular aging and metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Huntington’s disease.
Industry: Utilized in the development of new therapeutic agents targeting Sirtuin 2 .
Mechanism of Action
MIND4-19 exerts its effects by inhibiting the activity of Sirtuin 2. Sirtuin 2 is involved in the deacetylation of histones and other proteins, which plays a crucial role in regulating gene expression and cellular processes. By inhibiting Sirtuin 2, MIND4-19 can modulate these processes, leading to potential therapeutic effects in diseases such as Huntington’s disease .
Comparison with Similar Compounds
MIND4-19 is unique in its potent inhibition of Sirtuin 2 compared to other similar compounds. Some similar compounds include:
Tenovin-6: Another Sirtuin inhibitor but with different specificity and potency.
SRT1720: A Sirtuin 1 activator, which has different biological effects compared to MIND4-19.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), which indirectly affects Sirtuin activity .
MIND4-19 stands out due to its specific inhibition of Sirtuin 2 and its potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
3-benzylsulfanyl-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-4-10-18(11-5-1)17-27-22-24-23-21(16-26-20-14-8-3-9-15-20)25(22)19-12-6-2-7-13-19/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGXGUFAAHHAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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